![molecular formula C14H9N3O3 B13850347 5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13850347.png)
5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine is a complex organic compound featuring a unique structure with multiple furan rings and a pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate furan derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents like acetonitrile or cyclohexane, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with optimized reaction conditions and continuous flow processes could be potential approaches for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: Reduction reactions can target the pyrimidine core or the furan rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan rings and the pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control .
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced pyrimidine compounds, and substituted furan and pyrimidine derivatives.
Applications De Recherche Scientifique
5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Potential use in the development of advanced materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. The pathways involved can include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one
- 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one
- Furan-2-one derivatives
Uniqueness
5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine is unique due to its multiple furan rings and pyrimidine core, which provide distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H9N3O3 |
|---|---|
Poids moléculaire |
267.24 g/mol |
Nom IUPAC |
5-(furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H9N3O3/c15-13-11-10(9-2-1-4-19-9)12(8-3-5-18-6-8)20-14(11)17-7-16-13/h1-7H,(H2,15,16,17) |
Clé InChI |
XDRJEBLSQSHMSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=C(OC3=NC=NC(=C23)N)C4=COC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


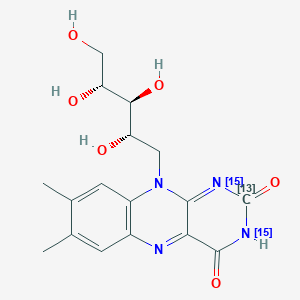
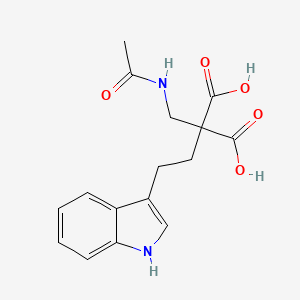

![trisodium;(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5S)-5-formyl-4-hydroxy-2-(sulfonatooxymethyl)oxolan-3-yl]oxy-3,4-dihydroxy-5-sulfonatooxyoxane-2-carboxylate](/img/structure/B13850295.png)
![tert-butyl N-[2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)ethyl]carbamate](/img/structure/B13850299.png)
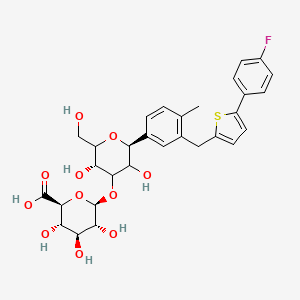
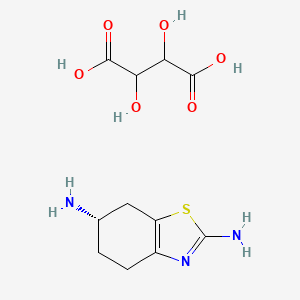
![10,13-Dimethyl-3,7,15-tris(oxidanyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13850325.png)


![disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate](/img/structure/B13850336.png)
![2-[4-(4-Aminophenyl)piperazin-1-yl]acetamide](/img/structure/B13850340.png)
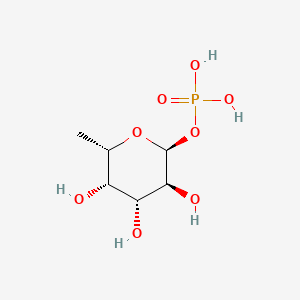
![5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol](/img/structure/B13850355.png)
